molecular formula C12H24N2O2S2 B14879996 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B14879996
M. Wt: 292.5 g/mol
InChI Key: YBLIPJPKVPRPBX-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound with a unique structure that includes a tetrahydrothiopyran ring, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the piperidine ring. The final step involves the addition of the methanesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield simpler amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-Piperidinamine, N-methyl-1-(tetrahydro-2H-thiopyran-4-yl)
  • 4-Piperidinol, 1-(tetrahydro-2H-thiopyran-4-yl)
  • 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Uniqueness

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H24N2O2S2

Molecular Weight

292.5 g/mol

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]methanesulfonamide

InChI

InChI=1S/C12H24N2O2S2/c1-18(15,16)13-10-11-2-6-14(7-3-11)12-4-8-17-9-5-12/h11-13H,2-10H2,1H3

InChI Key

YBLIPJPKVPRPBX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CCN(CC1)C2CCSCC2

Origin of Product

United States

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